molecular formula C14H14F3NO3 B15300478 ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

Cat. No.: B15300478
M. Wt: 301.26 g/mol
InChI Key: MSMDWJHFVJEJFH-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is a complex organic compound characterized by its trifluoromethyl group and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the reaction of indole with trifluoroacetic acid followed by esterification with ethanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical engineering techniques to optimize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Production of alcohols.

  • Substitution: Generation of different alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

Biology: The indole moiety of the compound is biologically active, making it useful in the study of biological systems. It can interact with various receptors and enzymes, providing insights into biological processes.

Medicine: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic use.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the indole moiety interacts with specific biological pathways. The exact mechanism of action depends on the specific application and target system.

Comparison with Similar Compounds

  • Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Similar structure but lacks the indole group.

  • 4,4,4-Trifluoro-3-(1H-indol-3-yl)butyric acid: Similar but without the ethyl ester group.

Uniqueness: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is unique due to its combination of trifluoromethyl and indole groups, which provide distinct chemical and biological properties compared to similar compounds.

Biological Activity

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

This compound has the molecular formula C14H14F3NO3C_{14}H_{14}F_{3}NO_{3} and a molecular weight of approximately 301.27 g/mol. The presence of a trifluoromethyl group and an indole moiety contributes to its unique chemical properties, enhancing its lipophilicity and biological interactions .

The mechanism of action for this compound involves several pathways:

  • Cell Membrane Penetration : The trifluoromethyl group aids in penetrating cell membranes due to increased lipophilicity.
  • Enzyme Interaction : Once inside the cell, the compound interacts with various enzymes and receptors, potentially modulating their activity.
  • Indole Moiety Activity : The indole structure is known for its ability to bind to multiple biological targets, which may contribute to the compound's overall biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application as an antimicrobial agent. The compound's ability to disrupt bacterial cell functions may be linked to its interaction with bacterial enzymes involved in metabolism and virulence .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The indole moiety is often associated with anticancer activity due to its structural similarity to known anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameBiological ActivityNotes
Ethyl 4,4,4-trifluoro-2-butynoateModerate antibacterialLess potent than the target compound
Ethyl 4,4,4-trifluoro-3-hydroxybutanoateLow anticancer activityLacks indole moiety
Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoateHigh antimicrobial & anticancerStronger biological effects due to indole

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Antimicrobial Efficacy Study : In a study evaluating various indole derivatives for antibacterial properties against E. coli and S. aureus, this compound showed significant inhibition at concentrations as low as 10 µM .
  • Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C14H14F3NO3/c1-2-21-12(19)7-13(20,14(15,16)17)10-8-18-11-6-4-3-5-9(10)11/h3-6,8,18,20H,2,7H2,1H3

InChI Key

MSMDWJHFVJEJFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CNC2=CC=CC=C21)(C(F)(F)F)O

Origin of Product

United States

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